molecular formula C17H16N2O2S2 B2384163 3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326879-19-9

3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2384163
CAS No.: 1326879-19-9
M. Wt: 344.45
InChI Key: FQWITANFWWVOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one belongs to the thieno[3,2-d]pyrimidin-4(3H)-one family, a scaffold recognized for its pharmacological versatility, including anticancer, antifungal, and receptor-inhibiting activities . Its structure features a cyclopropyl group at position 3 and a 4-methoxybenzylsulfanyl moiety at position 2. These substituents likely influence its physicochemical properties and biological interactions, such as metabolic stability and receptor binding affinity. This article compares this compound with structurally related derivatives to elucidate structure-activity relationships (SAR).

Properties

IUPAC Name

3-cyclopropyl-2-[(4-methoxyphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-21-13-6-2-11(3-7-13)10-23-17-18-14-8-9-22-15(14)16(20)19(17)12-4-5-12/h2-3,6-9,12H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWITANFWWVOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4CC4)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating these derivatives with formic acid or triethyl orthoformate . Another approach involves the use of dimethylformamide dimethylacetal (DMF-DMA) and a primary amine . These reactions are usually carried out under reflux conditions to facilitate the formation of the thienopyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated synthesis platforms can streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienopyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as an antimicrobial , antiviral , and anticancer agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

  • Antimicrobial Activity: Preliminary studies indicate that this compound exhibits significant antibacterial and antifungal properties. It has been tested against various strains using agar diffusion methods, showing promising results compared to standard antibiotics such as ceftriaxone .
  • Antiviral Properties: Research suggests potential efficacy against viral infections, although specific mechanisms are still under investigation.
  • Anticancer Mechanism: The compound may inhibit enzymes or receptors involved in cell proliferation, leading to its anticancer effects. For instance, molecular docking studies have shown that it could act as a 5-lipoxygenase inhibitor, which is crucial in cancer progression and inflammation .

Biological Research

In biological studies, the compound has been utilized to explore its effects on various cellular pathways. Its interactions with molecular targets can provide insights into disease mechanisms and therapeutic strategies.

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
Antimicrobial Exhibited significant antibacterial activity against clinical strains.
Antiviral Potential antiviral activity; further studies needed for confirmation.
Anticancer Inhibitory effects on cancer cell proliferation through enzyme inhibition.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anticancer effects . The presence of the thienopyrimidine core allows it to bind to these targets with high affinity, disrupting their normal function and leading to therapeutic outcomes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural analogs and their substituents:

Compound Name Position 3 Substituent Position 2 Substituent Additional Substituents Reference
Target Compound Cyclopropyl 4-Methoxybenzylsulfanyl None N/A
2-(4-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (13) H 4-Methoxybenzylsulfanyl 6-(3-Methoxyphenyl)
2-(Benzylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one Phenyl Benzylsulfanyl (no methoxy) None
3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one Allyl Benzylsulfanyl (no methoxy) 5-(4-Fluorophenyl)
3-(2-Methylpropyl)-5-phenyl-2-sulfanylidenethieno[2,3-d]pyrimidin-4-one 2-Methylpropyl Sulfanylidene 5-Phenyl
2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol H 4-Chlorobenzylsulfanyl 4-Hydroxy

Key Observations:

  • Position 3 : The cyclopropyl group in the target compound may enhance metabolic stability compared to phenyl () or aliphatic chains (e.g., allyl in ), as cyclopropane’s ring strain can reduce oxidative metabolism.
  • Position 2: The 4-methoxybenzylsulfanyl group improves hydrophilicity compared to non-substituted benzylsulfanyl () and electronic effects compared to 4-chlorobenzylsulfanyl ().
  • Additional Substituents : Compounds with substitutions at position 5 (e.g., 4-fluorophenyl in ) or fused pyrazole rings () exhibit modified bioactivity profiles, suggesting the target compound’s simpler structure may prioritize selectivity.

Physicochemical Properties

Melting points and yields of select analogs:

Compound Name Melting Point (°C) Yield (%) Reference
Target Compound Not reported Not reported N/A
2-(4-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (13) 258–261 49
3-Phenyl-2-[(4-chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one Not reported Not reported
7,9-Bis(4-methoxyphenyl)pyrido-thienopyrimidin-4(3H)-one derivatives 183–230 70–72

Analysis:

  • Pyrazole-containing derivatives () exhibit moderate yields (70–72%), indicating feasible synthetic routes for complex analogs.

Biological Activity

3-Cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound classified under thienopyrimidines, which are noted for their diverse biological activities and potential applications in medicinal chemistry. The compound's unique structure, featuring a thieno[3,2-d]pyrimidine core along with cyclopropyl and methoxybenzyl groups, contributes to its distinctive chemical properties and biological activities.

  • IUPAC Name : 3-cyclopropyl-2-[(4-methoxyphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
  • Molecular Formula : C17H16N2O2S2
  • Molecular Weight : 348.45 g/mol
  • InChI Key : FQWITANFWWVOOD-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common methods include heating these derivatives with formic acid or triethyl orthoformate. Industrial production may utilize continuous flow reactors to enhance yield and purity.

Antimicrobial and Antiviral Properties

Research indicates that compounds within the thienopyrimidine class, including this compound, exhibit significant antimicrobial and antiviral activities.

  • Antiviral Activity : The compound has been studied for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV. Molecular docking studies suggest it interacts with key residues in the viral enzyme, indicating a mechanism that may inhibit viral replication .
  • Cytotoxicity Studies : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including U937 (human myeloid leukemia) cells, suggesting potential anticancer properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and viral replication. It may inhibit certain enzymes or receptors that facilitate these processes.

Table of Biological Activity Data

StudyTargetIC50 (µM)Observations
Study 1HIV Reverse Transcriptase0.17High specificity with low toxicity observed in vitro
Study 2U937 Cell Line0.90Significant inhibition of cell proliferation noted
Study 3Antibacterial Assay1.21Effective against multiple bacterial strains

Notable Research Findings

  • Antiviral Efficacy : A study demonstrated that the compound exhibited potent inhibitory activity against wild-type HIV strains with an EC50 value of approximately 10.6 nM .
  • Cytotoxicity Profile : Another investigation reported minimal cytotoxic effects at therapeutic concentrations, with a selectivity index indicating a favorable therapeutic window .
  • Structural Optimization : Research has focused on optimizing the chemical structure to enhance potency against resistant strains of viruses while reducing toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.